6,6,6-Trifluorohexan-2-amine hydrochloride

Vue d'ensemble

Description

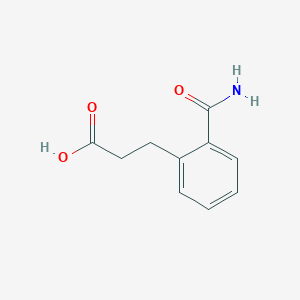

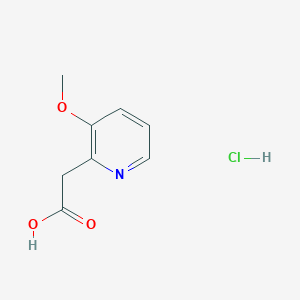

“6,6,6-Trifluorohexan-2-amine hydrochloride” is a chemical compound with the molecular formula C6H13ClF3N . It has a molecular weight of 191.62 .

Molecular Structure Analysis

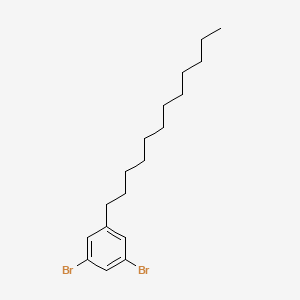

The compound contains a hexane backbone with three fluorine atoms attached to the terminal carbon atom, an amine group on the second carbon atom, and a hydrochloride group .Applications De Recherche Scientifique

Polymer Science and Light-Emitting Devices

Electroluminescence in Polymer Science : A polyfluorene derivative functionalized with amine groups, specifically through the de-protection of its analogue polymer with hydrochloric acid, demonstrated enhanced electroluminescence properties. This derivative, identified as PF-NION, showed promising applications in the development of blue electroluminescent polymer light-emitting diodes (PLEDs), indicating its potential in improving molecular ordering and device fabrication for light-emitting applications (Guo et al., 2009).

Organic Synthesis and Drug Design

Large-Scale Asymmetric Synthesis : The compound has been utilized in the asymmetric synthesis of Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid, a process significant for protein engineering and drug design. This synthesis method, conducted on a large scale, showcases the compound's utility in producing enantiomerically pure substances for pharmaceutical applications, with the chiral auxiliary used in the protocol being recoverable and reusable (Yin et al., 2019).

Material Science and Engineering

Development of Fluorinated Polyimides : The synthesis of novel fluorinated polyimides from a trifluoromethyl-substituted bis(ether amine) monomer highlights the compound's role in creating materials with low moisture absorption, low dielectric constants, and excellent thermal stability. These materials are suitable for applications requiring transparent, flexible, and strong films, indicating potential uses in electronics and other advanced materials (Chung & Hsiao, 2008).

Environmental and Analytical Chemistry

Identification of Novel Polyfluorinated Contaminants : Research into municipal sewage sludge in China has identified novel polyfluorinated ether sulfonates as alternatives to perfluorooctanesulfonate (PFOS), including compounds related to 6,6,6-Trifluorohexan-2-amine hydrochloride. These findings are crucial for understanding the environmental behavior and potential risks of these alternatives, highlighting the compound's relevance in environmental monitoring and safety assessments (Ruan et al., 2015).

Analyse Biochimique

Biochemical Properties

6,6,6-Trifluorohexan-2-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes, thereby impacting cellular metabolism and other critical cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression, further influencing cellular functions. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. These temporal changes are essential for understanding the compound’s behavior in different experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses can lead to toxic or adverse effects. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in research settings .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. These factors are important for understanding how the compound exerts its effects at the cellular level .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization helps in elucidating its precise role in cellular processes .

Propriétés

IUPAC Name |

6,6,6-trifluorohexan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N.ClH/c1-5(10)3-2-4-6(7,8)9;/h5H,2-4,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKRFQRFGGYYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1433454.png)

![Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate](/img/structure/B1433459.png)